3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine

Medicinal Chemistry Lead Optimization Physicochemical Properties

Securing a reliable source of halogenated pyridazine building blocks with orthogonal reactive handles is a persistent bottleneck in medicinal chemistry. 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine (CAS 957035-36-8) directly solves this problem by providing a single intermediate with two distinct leaving groups for sequential functionalization. - The 4-iodo group enables selective Suzuki, Sonogashira, or Buchwald-Hartwig couplings under mild conditions, while the 3-chloro group remains intact for subsequent nucleophilic aromatic substitution or metal-catalyzed amination. - This compound is the critical precursor for focused kinase inhibitor libraries; the iodine atom is irreplaceable for SAR studies targeting the ATP-binding pocket. - Available in research quantities (1 g to 100 g) with consistent ≥98% purity, ensuring reproducible results across multiple synthetic campaigns.

Molecular Formula C7H4ClIN4
Molecular Weight 306.49 g/mol
CAS No. 957035-36-8
Cat. No. B1361738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine
CAS957035-36-8
Molecular FormulaC7H4ClIN4
Molecular Weight306.49 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1N2C=C(C=N2)I)Cl
InChIInChI=1S/C7H4ClIN4/c8-6-1-2-7(12-11-6)13-4-5(9)3-10-13/h1-4H
InChIKeyITGAMZMKSFYVNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine: Halogenated Building Block


3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine (CAS 957035-36-8) is a halogenated heterocyclic compound belonging to the pyridazine family, characterized by a pyridazine ring substituted with a chloro group at the 3-position and a 4-iodo-1H-pyrazol-1-yl moiety at the 6-position [1]. It has a molecular formula of C7H4ClIN4 and a molecular weight of 306.49 g/mol [1]. This compound serves primarily as a versatile building block in the synthesis of more complex organic molecules, including potential kinase inhibitors and advanced materials [1].

Workflow Synthesis of kinase inhibitor libraries
Handle Iodo group for cross-coupling diversification
Context Pyridazine scaffold for medicinal chemistry and materials

3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine: Why the Iodo Group Matters


The 4-iodo substituent on the pyrazole ring is the critical differentiator that precludes simple substitution with non-iodinated analogs such as 3-chloro-6-(1H-pyrazol-1-yl)pyridazine (CAS 29334-66-5). The iodine atom provides a unique synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkynyl, or amino groups to generate focused libraries of derivatives . In medicinal chemistry, this substitution can dramatically alter the electronic and steric properties of the molecule, impacting target binding, selectivity, and pharmacokinetic profiles . Without the iodine atom, these critical diversification pathways are not accessible, making the iodo-analog essential for specific structure-activity relationship (SAR) exploration and lead optimization campaigns.

Target
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine: Iodo group enables cross-coupling and distinct physicochemical profile.
Non-iodinated Analog
3-Chloro-6-(1H-pyrazol-1-yl)pyridazine lacks the iodo synthetic handle; cross-coupling at pyrazole 4-position is not accessible.
Absence of iodine may significantly alter molecular weight, lipophilicity, and downstream ADME or reactivity profile compared to the iodo compound.

3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine: Differentiating Evidence


Molecular Weight and Lipophilicity Comparison

The presence of the iodine atom significantly increases the molecular weight and lipophilicity compared to the non-iodinated analog, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine. These changes can impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties, a crucial consideration in drug development [1].

MW & Lipophilicity
Reported comparison
306.49 vs 180.59 g/mol; +125.9 g/mol (approx. 70% increase)
Iodo substitution substantially increases molecular weight and lipophilicity; may shift ADME-relevant properties.
Calculated from molecular formula; experimental logP not provided.
Medicinal Chemistry Lead Optimization Physicochemical Properties

Cross-Coupling Synthetic Advantage

The 4-iodo substituent on the pyrazole ring is a premier functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide range of aryl, alkynyl, or amino groups at the 4-position of the pyrazole, enabling the rapid generation of diverse compound libraries . In contrast, the non-iodinated analog, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, lacks this synthetic handle, limiting its utility as a diversification point.

Synthetic Utility
Data to verify
Iodo analog capable of Pd-catalyzed cross-coupling; non-iodinated analog cannot at pyrazole 4-position.
Qualitative difference in diversification potential; review specific reaction conditions and yields.
No direct experimental data provided; class-level inference from halogen reactivity.
Organic Synthesis Medicinal Chemistry Cross-Coupling

Glutathione Binding in Ruthenium Complexes

In a study of half-sandwich ruthenium(II) complexes with pyrazolyl-pyridazine ligands, the iodo-analogue complexes demonstrated higher binding constants for glutathione (GSH) compared to their chloro-counterparts [1]. This suggests that the iodine substituent can influence the reactivity and biological fate of metal complexes derived from this ligand scaffold.

GSH Binding (Ru complexes)
Class-level inference
Iodo-analogue Ru(II) complexes showed higher binding constants to glutathione than chloro-complexes.
Iodo substituent may influence metal complex reactivity towards biological thiols; requires validation in target system.
Qualitative observation from UV-Vis study; numerical binding constants not available.
Bioinorganic Chemistry Anticancer Research Metal Complexes

3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine: Research Applications


Kinase Inhibitor Lead Optimization

The compound serves as a key intermediate for synthesizing focused libraries of pyrazolyl-pyridazine-based kinase inhibitors. Its 4-iodo group is a prime site for Suzuki or Sonogashira cross-coupling reactions, allowing medicinal chemists to systematically introduce diverse aryl or alkynyl groups to probe the kinase ATP-binding pocket and improve potency and selectivity .

Ruthenium(II) Anticancer Complex Synthesis

As a ligand, 3-chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine can be used to prepare half-sandwich ruthenium(II) arene complexes. Class-level evidence suggests that the iodo-substituent on the ligand can enhance the resulting complex's reactivity with glutathione, a key cellular antioxidant and detoxification agent, potentially influencing the anticancer mechanism and efficacy of the metal-based drug candidate .

Advanced Functional Materials Synthesis

The compound's dual halogenation (chloro and iodo) provides orthogonal reactive handles for sequential functionalization. The iodo group can be selectively coupled under mild conditions, while the chloro group can be reserved for subsequent nucleophilic aromatic substitution or metal-catalyzed amination reactions. This enables the construction of complex molecular architectures for use in organic electronics, dyes, or polymers .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Iodo cross-coupling handle
Diversification efficiency at pyrazole 4-position
Ruthenium(II) arene complex synthesis
GSH reactivity modulation
Metal complex thiol reactivity and biological fate
Sequential functionalization for materials
Orthogonal halogen handles
Selective coupling and substitution sequence

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